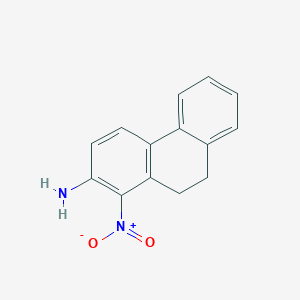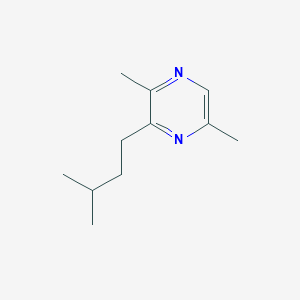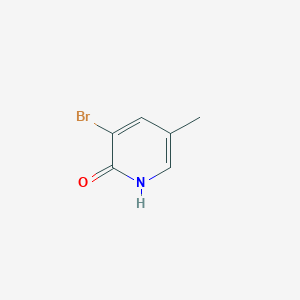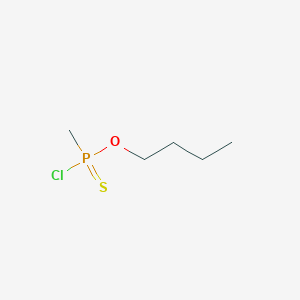
Methylphosphonochloridothioic acid O-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphosphonochloridothioic acid O-butyl ester, also known as OBCMT, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. OBCMT is a thionophosphonate compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of Methylphosphonochloridothioic acid O-butyl ester involves the inhibition of AChE activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals. Methylphosphonochloridothioic acid O-butyl ester binds to the active site of AChE, preventing it from breaking down acetylcholine. This inhibition of AChE activity leads to an accumulation of acetylcholine in the nerve synapse, which can cause various physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methylphosphonochloridothioic acid O-butyl ester are varied and depend on the concentration of the compound and the duration of exposure. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which can lead to an accumulation of acetylcholine in the nerve synapse. This accumulation of acetylcholine can cause various physiological effects, including muscle twitching, convulsions, and respiratory failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its ability to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester is also relatively easy to synthesize and can be produced in a laboratory setting. However, one limitation of using Methylphosphonochloridothioic acid O-butyl ester in lab experiments is its potential toxicity. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, including the liver and kidneys, and caution should be taken when handling the compound.
Direcciones Futuras
There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester. One area of research is the development of new drugs for the treatment of Alzheimer's disease. Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity, which is a hallmark of Alzheimer's disease. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a starting point to develop new drugs that target AChE activity.
Another area of research is the study of the toxic effects of Methylphosphonochloridothioic acid O-butyl ester. Methylphosphonochloridothioic acid O-butyl ester has been shown to have toxic effects on various organs, and further research is needed to determine the extent of these effects. Researchers can use Methylphosphonochloridothioic acid O-butyl ester as a model compound to study the toxic effects of thionophosphonate compounds.
Conclusion:
In conclusion, Methylphosphonochloridothioic acid O-butyl ester is a thionophosphonate compound that has numerous applications in scientific research. Methylphosphonochloridothioic acid O-butyl ester can be synthesized relatively easily and has been shown to inhibit AChE activity, which can be used to study the effects of AChE inhibitors on the nervous system. Methylphosphonochloridothioic acid O-butyl ester has various biochemical and physiological effects, and caution should be taken when handling the compound due to its potential toxicity. There are numerous future directions for research involving Methylphosphonochloridothioic acid O-butyl ester, including the development of new drugs for the treatment of Alzheimer's disease and the study of the toxic effects of thionophosphonate compounds.
Métodos De Síntesis
The synthesis of Methylphosphonochloridothioic acid O-butyl ester involves the reaction of butyl alcohol with thionyl chloride, followed by the addition of methylphosphonic dichloride. The resulting Methylphosphonochloridothioic acid O-butyl ester is a colorless liquid with a molecular weight of 232.57 g/mol. The synthesis of Methylphosphonochloridothioic acid O-butyl ester is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Methylphosphonochloridothioic acid O-butyl ester has numerous applications in scientific research. One of the most significant applications of Methylphosphonochloridothioic acid O-butyl ester is in the study of acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and Methylphosphonochloridothioic acid O-butyl ester has been shown to inhibit AChE activity. This inhibition of AChE activity can be used to study the effects of AChE inhibitors on the nervous system and can be used to develop new drugs for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
18005-38-4 |
|---|---|
Nombre del producto |
Methylphosphonochloridothioic acid O-butyl ester |
Fórmula molecular |
C5H12ClOPS |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
butoxy-chloro-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H12ClOPS/c1-3-4-5-7-8(2,6)9/h3-5H2,1-2H3 |
Clave InChI |
RGAHUIUUJNOBEF-UHFFFAOYSA-N |
SMILES |
CCCCOP(=S)(C)Cl |
SMILES canónico |
CCCCOP(=S)(C)Cl |
Sinónimos |
Methylphosphonochloridothioic acid O-butyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



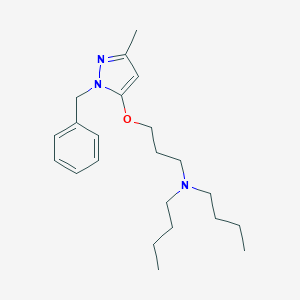
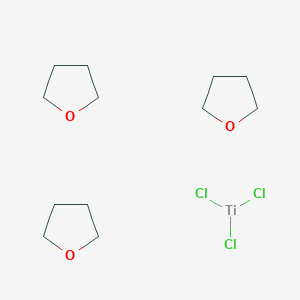
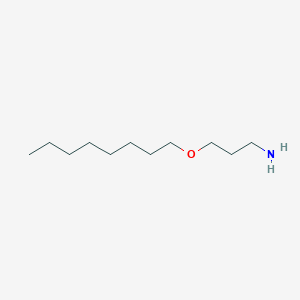


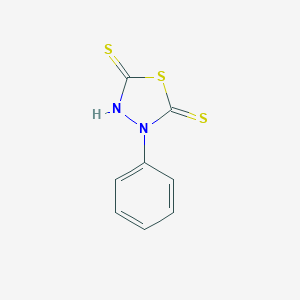

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
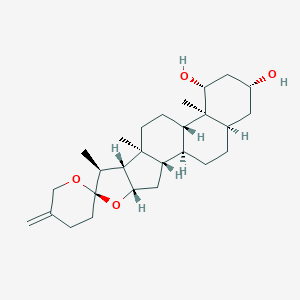
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
